2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an amine and a diketone or through a Paal-Knorr synthesis.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Thioether Formation: The sulfanyl group is incorporated by reacting a thiol with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyrrole rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and pyrrole-containing molecules.
Biology
Biologically, the compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their biological activities.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. The pyrrole ring can interact with nucleic acids, affecting DNA and RNA synthesis. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide stands out due to the combination of its functional groups. The presence of both a triazole and a pyrrole ring, along with a fluorophenyl group, provides a unique set of chemical and biological properties that are not commonly found together in other compounds.
This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry
Properties
Molecular Formula |
C21H18FN5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-10-18(11-9-17)23-20(28)15-29-21-25-24-19(14-16-6-2-1-3-7-16)27(21)26-12-4-5-13-26/h1-13H,14-15H2,(H,23,28) |
InChI Key |
JVGZGIZXBIJQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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